molecular formula C7H15ClO B13706031 1-(Chloromethoxy)-4-methylpentane

1-(Chloromethoxy)-4-methylpentane

Cat. No.: B13706031
M. Wt: 150.64 g/mol
InChI Key: XIEMZXYEFQOVBK-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-4-methylpentane is an organic compound characterized by a chloromethoxy group attached to a pentane chain with a methyl substitution at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-4-methylpentane can be synthesized through the reaction of 4-methylpentanol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process would involve the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethoxy)-4-methylpentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-methylpentanol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Elimination Conditions: Strong bases such as potassium tert-butoxide.

Major Products:

    Substitution: 4-methylpentanol.

    Elimination: Alkenes such as 4-methyl-1-pentene.

    Oxidation: 4-methylpentanoic acid or 4-methylpentanal.

Scientific Research Applications

1-(Chloromethoxy)-4-methylpentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Chloromethoxy)-4-methylpentane exerts its effects involves the interaction of the chloromethoxy group with various molecular targets. The compound can act as an alkylating agent, transferring the chloromethyl group to nucleophilic sites on proteins or nucleic acids. This can lead to modifications in the structure and function of these biomolecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

  • 1-(Chloromethoxy)butane
  • 1-(Chloromethoxy)hexane
  • 1-(Chloromethoxy)propane

Comparison: 1-(Chloromethoxy)-4-methylpentane is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different physical properties such as boiling point and solubility, as well as distinct chemical reactivity patterns.

Properties

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

1-(chloromethoxy)-4-methylpentane

InChI

InChI=1S/C7H15ClO/c1-7(2)4-3-5-9-6-8/h7H,3-6H2,1-2H3

InChI Key

XIEMZXYEFQOVBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOCCl

Origin of Product

United States

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